molecular formula C8H12O2 B1508781 2,8-Dioxadispiro[3.1.3.1]decane CAS No. 54368-44-4

2,8-Dioxadispiro[3.1.3.1]decane

Cat. No.: B1508781
CAS No.: 54368-44-4
M. Wt: 140.18 g/mol
InChI Key: ZPTYKFXIDUVQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dioxadispiro[3.1.3.1]decane is a bicyclic organic compound characterized by a unique dispiro architecture, comprising two spiro junctions that interconnect three four-membered rings. The compound is cataloged under CAS number 1270556-13-2 and is commercially available at 95% purity for research purposes .

Properties

CAS No.

54368-44-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,8-dioxadispiro[3.1.36.14]decane

InChI

InChI=1S/C8H12O2/c1-7(3-9-4-7)2-8(1)5-10-6-8/h1-6H2

InChI Key

ZPTYKFXIDUVQJI-UHFFFAOYSA-N

SMILES

C1C2(CC13COC3)COC2

Canonical SMILES

C1C2(CC13COC3)COC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Spiro and Dispiro Compounds

Structural Analogues

The following table summarizes key spiro and dispiro compounds with structural or functional similarities to 2,8-Dioxadispiro[3.1.3.1]decane:

Compound Name Core Structure Key Features Applications/Findings Reference
2,8-Dioxadispiro[3.1.3.1]decane Dispiro[3.1.3.1]decane with two oxygen atoms Rigid bicyclic framework with oxygen atoms at positions 2 and 6. Used in synthetic chemistry research; limited pharmacological data available.
2,8-Diazaspiro[4.5]decane derivatives Spiro[4.5]decane with two nitrogen atoms Nitrogen atoms enhance hydrogen-bonding capacity; often functionalized. Patented as intermediates for CNS-targeting drugs (e.g., antipsychotics, analgesics).
1,3-Diazaspiro[4.5]decane-2,4-dione derivatives Spiro[4.5]decane with two amide groups Bioactive core in antipsychotic and anticonvulsant candidates. Compound 13 (from ) showed affinity for serotonin/dopamine receptors.
Dispiro[3.1.3.1]decane digerma/stanna analogs Dispiro[3.1.3.1]decane with Ge/Sn atoms Heavy-atom analogs synthesized via azide-carbene reactions. Studied for unusual bonding geometries; no direct bioactivity reported.
Macrocycles with dispiro-1,3-dioxane units Dispiro dioxane in larger rings Extended frameworks for host-guest chemistry or catalysis. Structural analysis via NMR and X-ray; potential for ion recognition.

Key Research Findings

Pharmacological Relevance
  • While 2,8-Dioxadispiro[3.1.3.1]decane lacks pharmacological data, its nitrogen-containing analogs (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) exhibit significant bioactivity.

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